molecular formula C17H17N3O2S B2846897 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1798028-78-0

2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2846897
CAS No.: 1798028-78-0
M. Wt: 327.4
InChI Key: VHAISVLTVVYLPU-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl moiety and a thiophene-substituted pyrazole linked via an ethyl chain. The compound’s structure integrates multiple pharmacophoric elements:

  • Benzamide core: A common scaffold in medicinal chemistry, often associated with hydrogen-bonding interactions via the amide group.
  • 2-Methoxy substitution: Enhances lipophilicity and may influence electronic properties of the aromatic ring.
  • This combination is likely tailored for target-specific interactions, such as receptor binding or enzyme inhibition.

Properties

IUPAC Name

2-methoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-15-6-3-2-5-13(15)17(21)18-9-11-20-10-8-14(19-20)16-7-4-12-23-16/h2-8,10,12H,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAISVLTVVYLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. The presence of the methoxy group and the benzamide moiety could potentially influence its absorption and distribution.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Antiviral Activity

Recent studies have indicated that compounds structurally related to 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit antiviral properties. For instance, research on similar pyrazole derivatives has demonstrated effectiveness against viral infections like SARS-CoV-2. These compounds were shown to significantly reduce viral RNA loads in infected models, suggesting a potential application in developing antiviral therapies .

Anti-inflammatory Effects

Pyrazole derivatives are often explored for their anti-inflammatory properties. The compound may interact with inflammatory pathways, potentially modulating cytokine release and inflammatory mediator production. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases .

Anticancer Potential

There is ongoing research into the anticancer properties of pyrazole-based compounds. The ability of this compound to inhibit cancer cell proliferation and induce apoptosis has been noted in preliminary studies. The compound's mechanism may involve targeting specific signaling pathways involved in tumor growth .

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives, including our compound of interest:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of pyrazole derivatives against SARS-CoV-2. One derivative demonstrated a significant reduction in viral load within three days of treatment, suggesting that structural modifications similar to those found in this compound could enhance antiviral activity .

Case Study 2: Anti-inflammatory Properties

Research on pyrazoline derivatives indicated their potential as anti-inflammatory agents. In vitro assays showed that these compounds could reduce levels of pro-inflammatory cytokines in macrophage cultures, supporting their therapeutic use in inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and pyrazole moieties are primary sites for oxidation:

Reaction Reagents/Conditions Products References
Thiophene ring oxidationHydrogen peroxide (H₂O₂), mCPBAThiophene sulfoxide or sulfone
Pyrazole ring oxidationOzone (O₃), followed by reductive workupPyrazole N-oxide derivatives
  • Key Findings :

    • Oxidation of the thiophene sulfur atom produces sulfoxides (e.g., using H₂O₂) or sulfones (with stronger oxidants like mCPBA). These modifications alter electronic properties, enhancing binding affinity in medicinal applications.

    • Pyrazole oxidation under ozonolysis conditions yields N-oxide derivatives, which are intermediates for further functionalization .

Reduction Reactions

The benzamide carbonyl and unsaturated bonds undergo reduction:

Reaction Reagents/Conditions Products References
Carbonyl reductionLiAlH₄, THF, 0°C → RTSecondary amine derivative
Alkene reduction (if present)H₂, Pd/CSaturated hydrocarbon chain
  • Key Findings :

    • Reduction of the amide group with LiAlH₄ converts the carbonyl to a methylene group, forming a secondary amine. This reaction is critical for modifying pharmacokinetic properties.

    • Hydrogenation of any unsaturated bonds (e.g., in thiophene or pyrazole) requires catalytic Pd/C, though selectivity depends on steric hindrance.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Reaction Reagents/Conditions Products References
Methoxy group substitutionBBr₃ (demethylation), CH₃I (remethylation)Hydroxybenzamide or methylated analogs
Pyrazole C-H functionalizationNCS (N-chlorosuccinimide), DMFChlorinated pyrazole derivatives
  • Key Findings :

    • Demethylation of the methoxy group using BBr₃ yields a phenolic hydroxyl group, enabling further coupling reactions.

    • Chlorination at the pyrazole C-4 position with NCS introduces halogen atoms for cross-coupling (e.g., Suzuki-Miyaura) .

Cross-Coupling Reactions

The thiophene and pyrazole rings participate in metal-catalyzed coupling:

Reaction Catalyst/Base Products References
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl or heteroaryl analogs
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Amino-substituted derivatives
  • Key Findings :

    • Suzuki coupling replaces the thiophene or pyrazole halogen with aryl/heteroaryl groups, expanding structural diversity .

    • Buchwald-Hartwig amination introduces amino groups at specific positions, enhancing solubility and bioactivity .

Hydrolysis Reactions

Controlled hydrolysis of the amide bond:

Reaction Reagents/Conditions Products References
Acidic hydrolysis6M HCl, refluxCarboxylic acid and ethylenediamine
Enzymatic hydrolysisProteases (e.g., trypsin), pH 7.4Selective cleavage fragments
  • Key Findings :

    • Acidic hydrolysis cleaves the amide bond, yielding 2-methoxybenzoic acid and a pyrazole-ethylamine fragment.

    • Enzymatic hydrolysis shows selectivity under physiological conditions, relevant for prodrug activation .

Comparison with Similar Compounds

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Structural differences : Replaces the pyrazole-thiophene-ethyl side chain with a 1,3,4-thiadiazole ring substituted with a 2-methoxyphenyl group.
  • Synthesis : Reacts 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride in pyridine .
  • Biological activity : Thiadiazole derivatives are associated with insecticidal and fungicidal properties due to their ability to disrupt enzyme functions in pests .

N-Ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide

  • Structural differences : Incorporates a triazole ring and a pyridine-substituted pyrazole on the ethyl side chain.
  • Biological activity : Acts as a dual orexin receptor antagonist, with demonstrated efficacy in sleep regulation and addiction therapy .
  • Key distinction : The pyridine and triazole groups enhance CNS penetration and metabolic stability compared to the thiophene in the main compound.

Halogen-Substituted Analogues

2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

  • Structural differences : Features chloro and fluoro substituents on the benzamide core and a pyridazine-linked pyrazole side chain.
  • Key distinction : Halogens increase lipophilicity and binding affinity to hydrophobic pockets in targets. Pyridazine introduces additional hydrogen-bonding sites compared to thiophene .

Complex Heterocyclic Derivatives

Compound 155 (3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide)

  • Structural differences: Combines a quinazolinone core with purine and benzamide groups.
  • Biological activity : Likely targets kinase pathways due to the purine moiety, a common ATP-binding site mimic .
  • Key distinction : The increased complexity reduces bioavailability compared to the simpler pyrazole-thiophene side chain in the main compound.

Fluorinated Analogues

(S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

  • Structural differences : Contains difluoromethyl pyrazole and sulfonamide-indazole groups.
  • Key distinction: Fluorination enhances metabolic resistance and target affinity but may introduce toxicity risks absent in the non-fluorinated main compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Source
2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Benzamide 2-Methoxy, pyrazole-thiophene-ethyl Not specified (presumed targeted) N/A
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Benzamide 1,3,4-Thiadiazole, 2-methoxyphenyl Insecticidal, fungicidal
N-Ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-triazol-2-yl)-benzamide Benzamide Pyridine-pyrazole, triazole Dual orexin receptor antagonist
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide Benzamide Cl, F, pyridazine-pyrazole Not specified (presumed bioactive)
Compound 155 Benzamide Quinazolinone, purine Kinase inhibition

Research Findings and Implications

  • Thiophene vs.
  • Methoxy vs. Halogen Substitution : Methoxy groups improve solubility compared to halogens but may reduce binding affinity in hydrophobic pockets .
  • Pyrazole-Thiophene vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

  • Methodology : Multi-step synthesis involving coupling of a substituted benzoyl chloride (e.g., 2-methoxybenzoyl chloride) with a pyrazole-ethylamine intermediate. Reaction conditions (e.g., DMF or DMSO as solvents, 60–80°C, base catalysts like K₂CO₃) are critical for yield optimization .
  • Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : For resolving crystal packing and intermolecular interactions (SHELX software ).
  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl peak ~168 ppm), and IR (amide C=O stretch ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under different conditions?

  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO), low in water. Stability tested via HPLC under varying pH (2–12) and temperature (25–60°C) .

Advanced Research Questions

Q. How does the thiophene-pyrazole-ethylbenzamide scaffold influence biological target selectivity?

  • Mechanistic Insight : The thiophene and pyrazole rings engage in π-π stacking and hydrogen bonding with receptors (e.g., kinase ATP-binding pockets). Computational docking (AutoDock Vina) and MD simulations predict binding affinities .
  • Case Study : Analogous compounds (e.g., bromo- or trifluoromethoxy-substituted derivatives) show enhanced inhibition of COX-2 (IC₅₀ ~0.8 µM) compared to unsubstituted analogs .

Q. How can structural modifications improve pharmacokinetic properties?

  • SAR Strategies :

  • Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability (t₁/₂ > 6 h in liver microsomes).
  • Bioisosteres : Replacing methoxy with ethoxy or methylsulfanyl groups alters logP (2.5 → 3.1) and membrane permeability (Caco-2 assay) .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Troubleshooting :

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) using standardized MTT protocols.
  • Metabolite Interference : LC-MS/MS to identify degradation products in serum-containing media .

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